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Compound of Interest

Compound Name:
2-Bromo-4-tert-butyl-6-

methylphenol

Cat. No.: B1600715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-tert-butyl-6-methylphenol. Due to the limited availability of published experimental

data for this specific compound, this guide also includes predicted spectroscopic values and

data from closely related structural isomers to aid in the characterization and identification of

this molecule. The methodologies provided are based on standard analytical protocols for

phenolic compounds.

Chemical Structure and Properties
IUPAC Name: 2-Bromo-4-tert-butyl-6-methylphenol

CAS Number: 20834-60-0

Molecular Formula: C₁₁H₁₅BrO

Molecular Weight: 243.14 g/mol

Structure: (Note: A placeholder for the chemical structure image)
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The following tables summarize the expected and observed spectroscopic data for 2-Bromo-4-
tert-butyl-6-methylphenol and its isomers.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Bromo-4-tert-butyl-6-methylphenol in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2 s 1H Ar-H

~ 7.0 s 1H Ar-H

~ 5.0 s 1H -OH

~ 2.3 s 3H -CH₃

~ 1.3 s 9H -C(CH₃)₃

Note: Predicted values are based on standard chemical shift tables and data from similar

compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-tert-butyl-6-methylphenol in CDCl₃
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Chemical Shift (δ, ppm) Assignment

~ 150 C-OH

~ 145 C-tert-butyl

~ 130 C-H

~ 128 C-H

~ 125 C-CH₃

~ 115 C-Br

~ 35 Quaternary C of tert-butyl

~ 30 -C(CH₃)₃

~ 20 -CH₃

Note: Predicted values are based on standard chemical shift tables and data from similar

compounds. Actual experimental values may vary.

Mass Spectrometry
Table 3: Expected Mass Spectrometry Fragmentation for 2-Bromo-4-tert-butyl-6-
methylphenol

m/z Ion Notes

242/244 [M]⁺

Molecular ion peak, showing

isotopic pattern for Bromine

(¹⁹Br and ⁸¹Br)

227/229 [M - CH₃]⁺ Loss of a methyl group

163 [M - Br]⁺ Loss of a bromine radical

148 [M - Br - CH₃]⁺
Subsequent loss of a methyl

group after bromine loss
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Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for 2-Bromo-4-tert-butyl-6-methylphenol

Wavenumber (cm⁻¹) Intensity Assignment

~ 3500-3400 Broad O-H stretch (phenolic)

~ 3000-2850 Medium-Strong C-H stretch (aliphatic)

~ 1600, 1480 Medium C=C stretch (aromatic)

~ 1200 Strong C-O stretch (phenolic)

~ 600-500 Medium C-Br stretch

UV-Vis Spectroscopy
Table 5: Predicted UV-Vis Absorption for 2-Bromo-4-tert-butyl-6-methylphenol in Ethanol

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

~ 280 ~ 2000

Note: Phenolic compounds typically exhibit absorption bands in this region. The exact λmax

and molar absorptivity can be influenced by the solvent and substitution pattern.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.
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¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 90° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Employ a 30-45° pulse angle.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0.00 ppm).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatography (GC-MS) system for volatile compounds or by direct infusion for pure

samples.

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating

fragment ions.
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Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector

mass analyzer.

Data Acquisition: Scan a mass range of m/z 40 to 400 to detect the molecular ion and key

fragment ions.

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly

visible.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium

bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total

Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to

form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent,

such as ethanol or methanol. The concentration should be chosen to give an absorbance

reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a

blank.
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Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate

the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of an

organic compound like 2-Bromo-4-tert-butyl-6-methylphenol.
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Caption: Workflow for Spectroscopic Characterization.
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This guide provides a foundational understanding of the spectroscopic properties of 2-Bromo-
4-tert-butyl-6-methylphenol. For definitive characterization, it is recommended to acquire

experimental data on a purified sample.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-tert-butyl-6-
methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600715#spectroscopic-data-for-2-bromo-4-tert-
butyl-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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